molecular formula C16H21NO4S B3408195 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide CAS No. 863022-76-8

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide

Cat. No. B3408195
CAS RN: 863022-76-8
M. Wt: 323.4 g/mol
InChI Key: IWOCLIZZOLCRQY-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide involves the inhibition of various enzymes and receptors. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. The compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to induce apoptosis in cancer cells by inhibiting HDACs. The compound has also been shown to improve glucose and lipid metabolism by activating PPARγ.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide in lab experiments is its high purity and yield. The compound is also stable and can be easily synthesized. However, one of the limitations of using the compound in lab experiments is its high cost. The compound is also not widely available, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide. One of the future directions is to explore the potential of the compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate the mechanism of action of the compound in more detail. This could lead to the development of more potent and selective inhibitors of various enzymes and receptors. Additionally, future research could focus on the optimization of the synthesis method to reduce the cost of the compound and increase its availability for research purposes.
Conclusion:
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide is a novel compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in the treatment of various diseases and has been used as a tool in biochemical and pharmacological studies. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on the compound. Overall, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide is a compound that has significant potential for further research and development.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been used as a tool in biochemical and pharmacological studies to understand the mechanism of action of various enzymes and receptors.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-12(2)10-16(18)17(14-8-9-22(19,20)11-14)13-4-6-15(21-3)7-5-13/h4-9,12,14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOCLIZZOLCRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide
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N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide
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N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide
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N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide
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N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide
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N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide

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